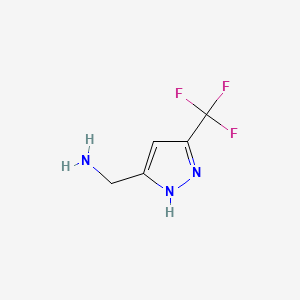
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid, commonly known as AMPMA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. AMPMA is a malonic acid derivative that has been synthesized through a multi-step process involving various chemical reactions.
作用机制
The mechanism of action of AMPMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. AMPMA has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, AMPMA has been shown to activate certain antioxidant enzymes, which can help to reduce oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects:
AMPMA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that AMPMA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, AMPMA has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. In vivo studies have also demonstrated that AMPMA can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One of the main advantages of using AMPMA in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress in various disease models. Additionally, the multi-step synthesis method of AMPMA allows for the production of large quantities of the compound for use in research. However, one limitation of using AMPMA in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and test subjects.
未来方向
There are several future directions for research involving AMPMA. One area of interest is the development of new drugs and pharmaceuticals that are based on the structure and properties of AMPMA. Additionally, further studies are needed to fully understand the mechanism of action of AMPMA and its potential use as a diagnostic tool. Finally, research is needed to investigate the potential toxic effects of AMPMA and to develop safe dosing guidelines for use in research and clinical settings.
Conclusion:
In conclusion, AMPMA is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. The multi-step synthesis method of AMPMA allows for the production of large quantities of the compound for use in research. AMPMA has been extensively studied for its potential applications in various scientific research fields, including the development of new drugs and pharmaceuticals, and as a diagnostic tool. Further research is needed to fully understand the mechanism of action of AMPMA and its potential toxic effects.
合成方法
The synthesis of AMPMA involves a multi-step process that includes the reaction of 4-acetamidophenol with ethyl chloroacetate, followed by hydrolysis to form ethyl 4-acetamido-2-hydroxybenzoate. This compound is then subjected to a reaction with malonic acid in the presence of a catalyst to form 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid. The final product is obtained through purification and isolation processes.
科学研究应用
AMPMA has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs and pharmaceuticals. AMPMA has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular disorders. Additionally, AMPMA has been investigated for its potential use as a diagnostic tool in the detection of certain diseases.
属性
CAS 编号 |
1221499-54-2 |
|---|---|
分子式 |
C14H15NO6 |
分子量 |
293.275 |
IUPAC 名称 |
2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioic acid |
InChI |
InChI=1S/C14H15NO6/c1-7(11(13(18)19)14(20)21)12(17)9-3-5-10(6-4-9)15-8(2)16/h3-7,11H,1-2H3,(H,15,16)(H,18,19)(H,20,21) |
InChI 键 |
ICJNRQPKVGSXNH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C |
同义词 |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




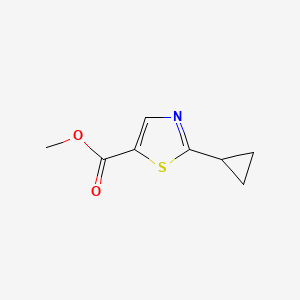
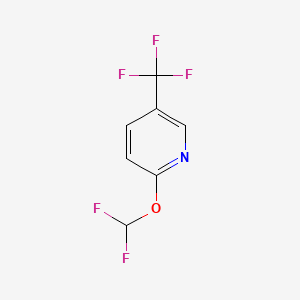
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)

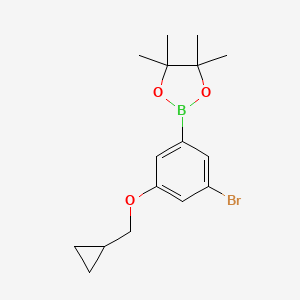
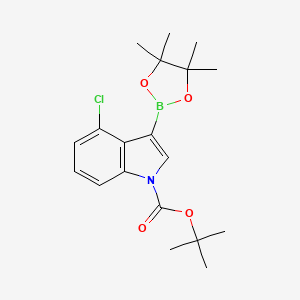
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)
